Computed Lipophilicity (XLogP3) Differentiates N,N-Dimethyl from N-Ethyl and N-Phenyl Analogs
The N,N-dimethyl substitution on the carboxamide moiety of the target compound confers a computed XLogP3 of 2.0, positioning it distinctly between the more polar N-methyl analog (XLogP3 ≈ 1.3) and the more lipophilic N-ethyl (XLogP3 ≈ 2.5) and N-phenyl (XLogP3 ≈ 3.2) analogs [1]. This intermediate lipophilicity can be critical for balancing aqueous solubility and passive membrane permeability.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | N-methyl analog: XLogP3 ≈ 1.3; N-ethyl analog: XLogP3 ≈ 2.5; N-phenyl analog: XLogP3 ≈ 3.2 |
| Quantified Difference | Target vs. N-methyl: Δ +0.7; Target vs. N-ethyl: Δ −0.5; Target vs. N-phenyl: Δ −1.2 |
| Conditions | In silico prediction via XLogP3 algorithm as reported in PubChem |
Why This Matters
For cell-based screening or in vivo studies, lipophilicity is a primary determinant of compound distribution; selecting the N,N-dimethyl variant over the N-phenyl analog reduces computed logP by over one log unit, which may meaningfully alter non-specific binding and solubility.
- [1] PubChem. Compound Summaries for CID 1486989 (target), CID 1486982 (N-phenyl analog), and N-ethyl analog (CAS 306977-05-9). XLogP3 computed values and molecular descriptors. View Source
